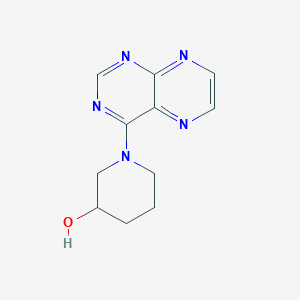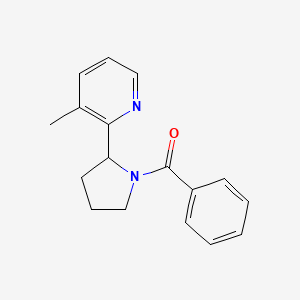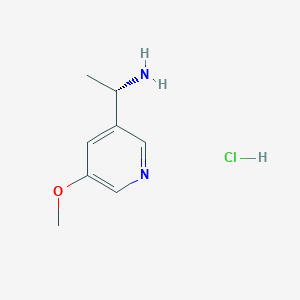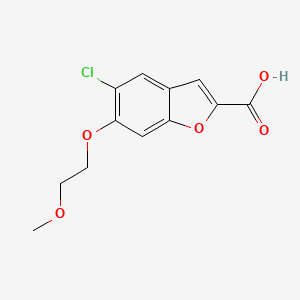![molecular formula C13H10BrNOS B11800071 2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11800071.png)
2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their wide range of biological activities and are commonly found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 2-azido-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one.
Oxidation: Formation of this compound sulfoxide.
Reduction: Formation of 2-bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-ol.
Scientific Research Applications
2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its ability to inhibit specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is largely dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit quorum sensing in bacteria, thereby reducing virulence and biofilm formation .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one: Similar structure but with a chlorine atom instead of bromine.
2-Amino-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one: Contains an amino group instead of bromine.
5-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one: Lacks the halogen substituent.
Uniqueness
2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Its bromine substituent also imparts distinct electronic properties that can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C13H10BrNOS |
|---|---|
Molecular Weight |
308.20 g/mol |
IUPAC Name |
2-bromo-5-phenyl-5,6-dihydro-4H-1,3-benzothiazol-7-one |
InChI |
InChI=1S/C13H10BrNOS/c14-13-15-10-6-9(7-11(16)12(10)17-13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
MYCZIXYSBXJDIW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1N=C(S2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(4-Butylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11800035.png)







![1-(3-Chloro-4-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11800066.png)

